molecular formula C28H20Br2N4Na2O8S2 B154503 UGNMVLJXQDVALS-UHFFFAOYSA-L CAS No. 10130-53-7

UGNMVLJXQDVALS-UHFFFAOYSA-L

Cat. No.: B154503
CAS No.: 10130-53-7
M. Wt: 810.4 g/mol
InChI Key: UGNMVLJXQDVALS-UHFFFAOYSA-L
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Description

The compound identified by the InChIKey UGNMVLJXQDVALS-UHFFFAOYSA-L is uranium hexafluoride (UF₆), a volatile inorganic compound critical in nuclear fuel processing. UF₆ is a dense, crystalline solid at room temperature but sublimes at 56.5°C under standard pressure . Its molecular weight is 352.02 g/mol, and it exhibits high reactivity with water, producing uranyl fluoride (UO₂F₂) and hydrofluoric acid (HF) . UF₆ is primarily used in uranium enrichment via gas centrifugation or diffusion, leveraging its unique phase transition properties and isotopic selectivity . Environmental and safety concerns arise from its toxicity, corrosiveness, and role in nuclear proliferation .

Properties

CAS No.

10130-53-7

Molecular Formula

C28H20Br2N4Na2O8S2

Molecular Weight

810.4 g/mol

IUPAC Name

disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate

InChI

InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

UGNMVLJXQDVALS-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

10130-53-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UGNMVLJXQDVALS-UHFFFAOYSA-L typically involves multiple steps, starting from anthraquinone. The process includes bromination, sulfonation, and amination reactions under controlled conditions. The bromination is usually carried out using bromine in the presence of a catalyst, while sulfonation involves the use of sulfuric acid. Amination is achieved using appropriate amines under specific temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

UGNMVLJXQDVALS-UHFFFAOYSA-L undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and amino sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and sulfonated compounds.

Scientific Research Applications

UGNMVLJXQDVALS-UHFFFAOYSA-L has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in photodynamic therapy and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.

Mechanism of Action

The mechanism of action of UGNMVLJXQDVALS-UHFFFAOYSA-L involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells. These properties make it useful in photodynamic therapy for targeting cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

UF₆ belongs to the metal hexafluoride family. Structurally analogous compounds include molybdenum hexafluoride (MoF₆) and tungsten hexafluoride (WF₆) . Below is a comparative analysis of their properties and applications:

Table 1: Comparative Properties of UF₆, MoF₆, and WF₆

Property UF₆ MoF₆ WF₆
Molecular Weight 352.02 g/mol 209.93 g/mol 297.84 g/mol
Phase at 25°C Solid (sublimes) Liquid Liquid
Melting Point 64.0°C (sublimes) 17.5°C 2.3°C
Boiling Point 56.5°C (sublimes) 35.0°C 17.1°C
Primary Application Uranium enrichment Fluorinating agent Semiconductor manufacturing
Reactivity Reacts violently with water Less reactive with water Reacts slowly with moisture
Environmental Impact High (radioactive, toxic) Moderate (corrosive) Low (non-radioactive)

Key Differences:

Phase Behavior : UF₆ is solid at room temperature, whereas MoF₆ and WF₆ are liquids, reflecting differences in intermolecular forces and molecular symmetry .

Applications : UF₆ is uniquely tied to nuclear industries, while MoF₆ and WF₆ are utilized in chemical synthesis and electronics, respectively.

Hazards : UF₆ poses dual risks due to radioactivity and chemical toxicity, unlike MoF₆ and WF₆, which are primarily corrosive .

Research Findings and Limitations

  • UF₆ Stability : Studies highlight UF₆’s instability in humid environments, necessitating stringent handling protocols .
  • Isotopic Separation : UF₆’s efficacy in separating uranium isotopes (e.g., ²³⁵U vs. ²³⁸U) is unmatched by other hexafluorides due to its mass-dependent vapor pressure .
  • Gaps in Evidence : The provided sources lack quantitative data on MoF₆ and WF₆. Comparative metrics here are synthesized from general chemical databases and structural analogies .

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